molecular formula C10H10N4O2 B1661641 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline CAS No. 93289-96-4

4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline

Cat. No.: B1661641
CAS No.: 93289-96-4
M. Wt: 218.21 g/mol
InChI Key: PUFSLAGSBRVUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline is a compound that features a benzenamine core substituted with a 2-methyl-4-nitro-1H-imidazol-1-yl group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline typically involves the nitration of a benzenamine derivative followed by the introduction of the imidazole moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. The imidazole ring can be introduced through a nucleophilic substitution reaction using an appropriate imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenamine derivatives and imidazole-containing compounds with modified functional groups .

Scientific Research Applications

4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

93289-96-4

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

4-(2-methyl-4-nitroimidazol-1-yl)aniline

InChI

InChI=1S/C10H10N4O2/c1-7-12-10(14(15)16)6-13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3

InChI Key

PUFSLAGSBRVUOB-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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